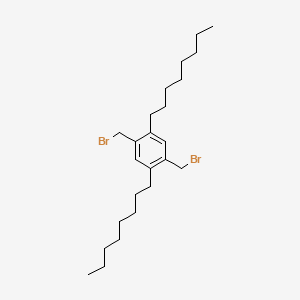

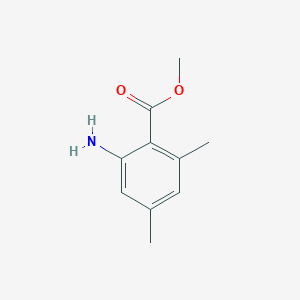

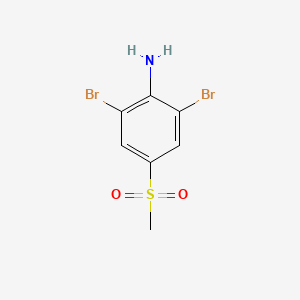

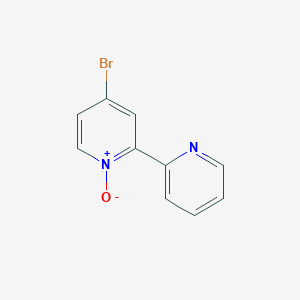

![molecular formula C11H14N4 B1612136 N-Methyl-N-[3-(1H-1,2,4-Triazol-1-ylmethyl)benzyl]amin CAS No. 876316-32-4](/img/structure/B1612136.png)

N-Methyl-N-[3-(1H-1,2,4-Triazol-1-ylmethyl)benzyl]amin

Übersicht

Beschreibung

“N-Methyl-N-[3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]amine” is a compound that has shown promising results with respect to the stabilization of both Cu + and Cu 2+ ions in the reaction environment, without requiring an inert atmosphere or anhydrous conditions, while at the same time keeping the Cu + ions accessible for chemical reactions .

Synthesis Analysis

The synthesis of 1H-1,2,4-triazole derivatives involves a simple, efficient, and mild method from hydrazines and formamide. This process proceeds smoothly under microwave irradiation in the absence of a catalyst and shows excellent functional-group tolerance . A multicomponent process enables the synthesis of 1-aryl 1,2,4-triazoles directly from anilines, amino pyridines, and pyrimidines .

Molecular Structure Analysis

The structures of new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .

Chemical Reactions Analysis

1,2,3-Triazole scaffolds are not obtained in nature, but they are still intensely investigated by synthetic chemists in various fields due to their excellent properties and green synthetic routes . The reaction of various ester ethoxycarbonylhydrazones with several primary amines leads to the formation of 1,2,4-triazole derivatives .

Physical and Chemical Properties Analysis

The compounds synthesized are thermally stable (decomposition onset temperatures 147–228 °C), exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71) .

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie und Wirkstoffforschung

N-Methyl-N-[3-(1H-1,2,4-Triazol-1-ylmethyl)benzyl]amin dient als wertvolles Gerüst für die Entwicklung neuartiger Medikamente. Forscher untersuchen sein Potenzial als Pharmakophor, indem sie seine Struktur modifizieren, um Derivate mit erhöhter Bioaktivität zu erzeugen. Einige bemerkenswerte Anwendungen sind:

- Antibiotika: Verbindungen, die den 1,2,4-Triazol-Motiv enthalten, wurden auf ihre antibakteriellen und antimykotischen Eigenschaften untersucht .

Katalyse

Tris[(1-Benzyl-1H-1,2,3-Triazol-4-yl)methyl]amin stabilisiert Kupfer(I) in katalytischen Reaktionen und erhöht dessen Effizienz bei Azid-Alkin-Cycloadditionen .

Wirkmechanismus

Target of Action

The primary target of N-Methyl-N-[3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]amine is Copper (I) ions . This compound acts as a ligand , stabilizing Copper (I) ions in the reaction environment .

Mode of Action

N-Methyl-N-[3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]amine, also known as a polytriazolylamine ligand , interacts with its target by stabilizing Copper (I) ions towards disproportionation and oxidation . This stabilization enhances the catalytic effect of Copper (I) ions in the azide-acetylene cycloaddition .

Biochemical Pathways

The compound is involved in the azide-acetylene cycloaddition pathway . By stabilizing Copper (I) ions, it enhances the catalytic effect in this pathway, leading to downstream effects that are yet to be fully understood.

Pharmacokinetics

Its role as a ligand suggests it may have a significant impact on the bioavailability of copper (i) ions in the reaction environment .

Result of Action

The molecular and cellular effects of N-Methyl-N-[3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]amine’s action are primarily related to its enhancement of the catalytic effect of Copper (I) ions in the azide-acetylene cycloaddition . This can lead to various outcomes depending on the specific context of the reaction.

Action Environment

The action of N-Methyl-N-[3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]amine is influenced by environmental factors. For instance, it has shown promising results with respect to the stabilization of both Copper (I) and Copper (II) ions in the reaction environment, without requiring an inert atmosphere or anhydrous conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the presence of oxygen and moisture in the environment.

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

The compound is used as a starting material for the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease

Cellular Effects

It is known to be used in the synthesis of pharmaceutical compounds, suggesting that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is used as a starting material for the synthesis of pharmaceutical compounds, suggesting that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is known to be used in the synthesis of pharmaceutical compounds, suggesting that it may interact with various enzymes or cofactors .

Eigenschaften

IUPAC Name |

N-methyl-1-[3-(1,2,4-triazol-1-ylmethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-12-6-10-3-2-4-11(5-10)7-15-9-13-8-14-15/h2-5,8-9,12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALBKEBGCSWKQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594534 | |

| Record name | N-Methyl-1-{3-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876316-32-4 | |

| Record name | N-Methyl-3-(1H-1,2,4-triazol-1-ylmethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876316-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-{3-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.